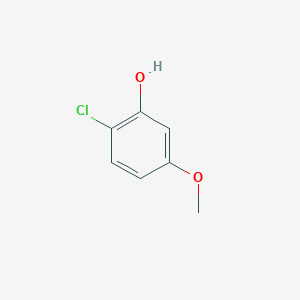

2-Chloro-5-methoxyphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULSVCANYQIOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171078 | |

| Record name | Phenol, 2-chloro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18113-04-7 | |

| Record name | 2-Chloro-5-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-chloro-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018113047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-chloro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 2-Chloro-5-methoxyphenol: A Comprehensive Technical Guide for Chemical Researchers

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathway for 2-Chloro-5-methoxyphenol, a key intermediate in the development of novel pharmaceutical and agrochemical agents. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, strategic considerations for regioselectivity, and practical, field-tested protocols. We will explore a robust and efficient synthesis route commencing from the readily accessible starting material, resorcinol. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry who require a deep, actionable understanding of this synthesis.

Introduction: The Significance of this compound

This compound, with the CAS number 18113-04-7, is a substituted phenol derivative of significant interest in organic synthesis.[1][2][3] Its unique substitution pattern, featuring a chlorine atom ortho to the hydroxyl group and a methoxy group meta to it, imparts specific reactivity and steric properties that make it a valuable building block for more complex molecules. The presence of these functional groups allows for a variety of subsequent chemical transformations, including etherification, esterification, and cross-coupling reactions, rendering it a versatile intermediate in the synthesis of high-value compounds.

Strategic Synthesis Pathway: From Resorcinol to this compound

The most logical and economically viable synthesis of this compound begins with the selective monomethylation of resorcinol to produce 3-methoxyphenol, followed by the regioselective chlorination of the resulting intermediate. This two-step approach is advantageous due to the low cost of the starting material, resorcinol, and the relatively straightforward nature of the reactions involved.

Caption: Overall synthesis strategy for this compound.

Detailed Synthesis Protocol

Part 1: Selective Monomethylation of Resorcinol to 3-Methoxyphenol

The primary challenge in this initial step is to achieve selective monomethylation of resorcinol, as the formation of 1,3-dimethoxybenzene is a common side reaction. The use of a phase transfer catalyst and careful control of reaction conditions are crucial for maximizing the yield of the desired 3-methoxyphenol.[4]

Reaction Mechanism: The reaction proceeds via a Williamson ether synthesis mechanism. Resorcinol is first deprotonated by a base to form the phenoxide ion, which then acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate.

Caption: Experimental workflow for the synthesis of 3-methoxyphenol.

Experimental Protocol:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 11g (0.1 mol) of resorcinol, 0.5g of a suitable phase transfer catalyst (e.g., tetrabutylammonium bromide), 50 mL of toluene, and 50 mL of 2 mol/L sodium hydroxide solution.[4]

-

Heating: Stir the mixture and heat to 80°C.[4]

-

Addition of Methylating Agent: Add 15.1 g (0.12 mol) of dimethyl sulfate dropwise to the reaction mixture over a period of 1 hour.[4]

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 80°C for 8 hours.[4]

-

Work-up: After cooling the reaction mixture to room temperature, adjust the pH to weakly acidic with glacial acetic acid. Separate the organic phase and extract the aqueous phase with 25 mL of toluene.[4]

-

Purification: Combine the organic phases, wash with water and then with a saturated sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate. Remove the toluene under reduced pressure, and then purify the crude product by vacuum distillation to obtain 3-methoxyphenol.[4][5]

Table 1: Reaction Parameters for the Synthesis of 3-Methoxyphenol

| Parameter | Value | Reference |

| Starting Material | Resorcinol | [4] |

| Methylating Agent | Dimethyl Sulfate | [4] |

| Solvent | Toluene/Water | [4] |

| Base | Sodium Hydroxide | [4] |

| Catalyst | Phase Transfer Catalyst | [4] |

| Reaction Temperature | 80°C | [4] |

| Reaction Time | 8 hours | [4] |

| Typical Yield | ~66% | [4] |

Part 2: Regioselective Chlorination of 3-Methoxyphenol

The hydroxyl and methoxy groups on the aromatic ring are both ortho-, para-directing groups. The hydroxyl group is a stronger activating group than the methoxy group. Therefore, chlorination is expected to occur at the positions ortho and para to the hydroxyl group. The desired product, this compound, is formed by chlorination at one of the ortho positions. Careful selection of the chlorinating agent and reaction conditions is necessary to achieve high regioselectivity.

Reaction Mechanism: The reaction proceeds through electrophilic aromatic substitution. The chlorinating agent generates an electrophilic chlorine species which is then attacked by the electron-rich aromatic ring of 3-methoxyphenol. The presence of a Lewis acid catalyst can enhance the electrophilicity of the chlorine.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a gas inlet, dissolve 3-methoxyphenol in a suitable chlorinated hydrocarbon solvent such as tetrachloroethylene.[6]

-

Catalyst Addition: Add a catalytic amount of a branched-chain amine, such as diisopropylamine, to direct the chlorination to the ortho position with respect to the hydroxyl group.[6]

-

Chlorination: Heat the reaction mixture to a suitable temperature (e.g., 110°C) and introduce chlorine gas into the mixture over a period of time.[6]

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography or recrystallization to yield this compound.

Table 2: Key Considerations for Regioselective Chlorination

| Factor | Influence on Regioselectivity | Reference |

| Chlorinating Agent | Stronger agents may lead to over-chlorination. | [7] |

| Solvent | Chlorinated hydrocarbons are commonly used. | [6] |

| Catalyst | Branched-chain amines favor ortho-chlorination. | [6] |

| Temperature | Higher temperatures can affect selectivity. | [6] |

Safety and Handling

-

Resorcinol: Harmful if swallowed and causes skin and eye irritation.

-

Dimethyl Sulfate: Highly toxic, carcinogenic, and corrosive. Handle with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Chlorine Gas: Highly toxic and corrosive. Use only in a well-ventilated fume hood.

-

This compound: Harmful if swallowed, causes skin irritation, and serious eye damage. May cause respiratory irritation.[2]

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound via the selective monomethylation of resorcinol followed by regioselective chlorination represents a practical and efficient route for obtaining this valuable intermediate. By carefully controlling the reaction parameters, particularly in the chlorination step, researchers can achieve good yields and high purity of the final product. This guide provides a solid foundation for the successful synthesis of this compound, enabling further research and development in the pharmaceutical and agrochemical industries.

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 18113-04-7 | Jay Finechem [jayfinechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 6. EP0196260B1 - Process for the selective chlorination of phenolic compounds - Google Patents [patents.google.com]

- 7. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling a Key Pharmaceutical Intermediate

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methoxyphenol

In the landscape of modern drug discovery and organic synthesis, the utility of a chemical intermediate is defined by its structural functionality and predictable reactivity. This compound (CAS No. 18113-04-7), a halogenated anisole derivative, represents a cornerstone building block for constructing more complex molecular architectures. Its strategic placement of a hydroxyl, a chloro, and a methoxy group on the aromatic ring provides a rich platform for regioselective modifications, making it a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs).

This guide provides an in-depth exploration of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, we will delve into the scientific underpinnings of these properties, discuss the causality behind experimental choices for their determination, and present standardized protocols to ensure data integrity and reproducibility. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive and practical understanding of this versatile compound.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.

-

IUPAC Name: this compound

-

Synonyms: 6-Chloro-3-methoxyphenol, Phenol, 2-chloro-5-methoxy-[1]

-

CAS Number: 18113-04-7[1]

-

Molecular Formula: C₇H₇ClO₂[1]

-

Molecular Weight: 158.58 g/mol [1]

The molecular structure features a benzene ring substituted with three key functional groups. The hydroxyl (-OH) group imparts phenolic acidity, the methoxy (-OCH₃) group acts as an electron-donating group via resonance, and the chloro (-Cl) group serves as an electron-withdrawing group via induction. The interplay of these groups dictates the molecule's reactivity, polarity, and overall physicochemical profile.

Core Physicochemical Properties: A Quantitative Summary

For ease of reference and comparison, the key physicochemical data for this compound are summarized below. It is crucial to recognize that experimental values, particularly for properties like boiling point, can exhibit slight variations based on the purity of the sample and the specific methodology employed.

| Property | Value | Source(s) |

| Physical State | Yellow Liquid | [2][3] |

| Boiling Point | 120-127 °C @ 17 Torr125 °C | [1][3][4] |

| Density | ~1.28 g/cm³ (Predicted) | [1][2] |

| Flash Point | 101.4 - 110 °C | [1][5] |

| Refractive Index | ~1.554 | [2] |

| Water Solubility | Data not available; expected to be low. | |

| pKa (Acidity) | Data not available; estimated to be ~8.5-9.5. | |

| LogP (Octanol/Water) | 2.05 (XLogP3) | [1] |

In-Depth Analysis and Experimental Rationale

As application scientists, we must not only know the what but also the why. This section explores the significance of these properties and the logic behind selecting methods for their characterization.

Acidity and pKa: The Influence of Electronic Effects

Causality: The stability of the corresponding phenoxide conjugate base determines the acidity of a phenol.

-

Electron-Withdrawing Groups (EWGs) , like the chloro group, stabilize the negative charge on the phenoxide ion through the inductive effect (-I), thereby increasing acidity (lowering the pKa).

-

Electron-Donating Groups (EDGs) , like the methoxy group, can destabilize the phenoxide ion. While the oxygen in the methoxy group is inductively withdrawing, its primary influence is a strong electron-donating resonance effect (+M), which pushes electron density into the ring and destabilizes the conjugate base, decreasing acidity (raising the pKa).

For this compound, the chloro group is ortho to the hydroxyl group, exerting a strong, distance-dependent inductive pull. The methoxy group is meta to the hydroxyl, meaning its resonance effect does not directly delocalize onto the phenolic oxygen. Therefore, its primary influence from the meta position is weakly inductive and withdrawing.

By comparing with known values, we can triangulate an estimate:

-

Phenol: pKa ≈ 9.98

-

2-Chlorophenol: pKa ≈ 8.56 (strong -I effect)[6]

-

2-Methoxyphenol: pKa ≈ 9.98 (inductive withdrawal is canceled by resonance donation)[6]

-

3-Methoxyphenol: pKa ≈ 9.65 (only the weaker -I effect operates)

Given that this compound has a strong -I chloro group at the ortho position and a meta-methoxy group that also contributes a weak -I effect, its pKa is expected to be lower than that of phenol and likely falls in the 8.5 to 9.5 range . This increased acidity is a critical factor for reaction planning, salt formation strategies in drug development, and predicting its behavior in physiological environments.

Solubility Profile: Polarity and Solvent Selection

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics to bioavailability. The molecule possesses both polar (hydroxyl) and non-polar (aromatic ring, chloro group) features, suggesting moderate solubility in a range of solvents.

Expert Insight:

-

Water Solubility: Expected to be low. While the hydroxyl group can participate in hydrogen bonding, the overall hydrophobic character of the chlorinated aromatic ring limits aqueous solubility. The standard method for definitive measurement is the OECD Guideline 105 , which uses either the flask method or column elution method to determine the saturation mass concentration in water.[7][8]

-

Organic Solvents: It is expected to be readily soluble in polar organic solvents like ethanol, methanol, and acetone, where hydrogen bonding and dipole-dipole interactions can occur. It should also be soluble in less polar solvents like dichloromethane and ethyl acetate. This broad solubility makes it versatile for use in various reaction and purification systems.

Spectroscopic Profile: Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint of a molecule. While publicly available spectra for this specific compound are scarce, we can predict the key features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton.

-

Aromatic Region (approx. 6.5-7.5 ppm): Three protons on the aromatic ring will appear, likely as doublets or doublets of doublets, with coupling constants characteristic of their ortho, meta, and para relationships.

-

Methoxy Signal (approx. 3.8 ppm): A sharp singlet integrating to three protons is a characteristic signature of the -OCH₃ group.[9]

-

Hydroxyl Signal (variable, approx. 5-6 ppm): A broad singlet corresponding to the phenolic -OH proton. Its chemical shift can vary with concentration and solvent.

-

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals.

-

Aromatic Carbons (approx. 110-160 ppm): Six signals corresponding to the benzene ring carbons. The carbons directly attached to oxygen (C-OH and C-OCH₃) will be the most downfield, followed by the carbon attached to chlorine.

-

Methoxy Carbon (approx. 55-60 ppm): A signal for the methyl carbon of the methoxy group.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

-

O-H Stretch (approx. 3200-3500 cm⁻¹): A strong, broad absorption band characteristic of the phenolic hydroxyl group.

-

C-H Stretches (approx. 3000-3100 cm⁻¹ for aromatic, 2850-3000 cm⁻¹ for methyl): Signals corresponding to the C-H bonds.

-

C=C Aromatic Stretch (approx. 1450-1600 cm⁻¹): A series of sharp peaks indicating the aromatic ring.

-

C-O Stretch (approx. 1200-1300 cm⁻¹ for aryl ether, 1000-1100 cm⁻¹ for phenol): Strong absorptions confirming the ether and phenol moieties.

-

C-Cl Stretch (approx. 700-800 cm⁻¹): A signal in the fingerprint region indicating the carbon-chlorine bond.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 158.58. The fragmentation pattern is critical for structural confirmation.

-

Molecular Ion Peak ([M]⁺): A prominent peak at m/z ≈ 158, with an M+2 isotope peak at m/z ≈ 160 of roughly one-third the intensity, which is characteristic of a monochlorinated compound.

-

Key Fragments: Common fragmentation pathways for such molecules include:

-

Loss of a methyl group (-CH₃): [M-15]⁺ leading to a peak at m/z ≈ 143.

-

Loss of a carbonyl group (-CO): A common fragmentation for phenols, leading to a peak at m/z ≈ 130.

-

Loss of HCl: [M-36]⁺ leading to a peak at m/z ≈ 122.

-

Standardized Methodologies: Ensuring Data Integrity

Trustworthy data is built on standardized, validated protocols. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for testing chemical properties. Adherence to these methods ensures that data is reliable and comparable across different laboratories.

Workflow for Determining Key Physicochemical Properties

The logical flow for characterizing a novel compound like this compound follows a structured path, starting with identity confirmation and moving through key physical and chemical tests.

Caption: Logical workflow for physicochemical characterization.

Protocol: Water Solubility Determination (OECD 105)

This protocol outlines the flask method, suitable for substances with solubility > 10⁻² g/L.[8]

Principle: A supersaturated solution of the substance in water is created and allowed to equilibrate. After equilibration, the concentration of the substance in the aqueous phase is measured to determine the saturation solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of deionized water in a stoppered flask. The excess is critical to ensure saturation is achieved.

-

Equilibration: Agitate the flask at a controlled temperature (e.g., 20 °C) for a sufficient period. A preliminary test is often run to determine the time required to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the mixture to settle. The separation of the aqueous phase from the excess undissolved substance is critical. This is typically achieved by centrifugation at a controlled temperature.

-

Sampling: Carefully withdraw an aliquot of the clear, supernatant aqueous phase.

-

Analysis: Determine the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment must be performed in at least triplicate to ensure the precision of the result.

Caption: Workflow for OECD 105 Water Solubility (Flask Method).

Protocol: pKa Determination (OECD 112)

This protocol describes the titration method for determining the acid dissociation constant.[10]

Principle: The pKa is the pH at which 50% of the substance is in its ionized form. A solution of the substance is titrated with a standard base, and the pH is monitored throughout the titration.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water/methanol mixture if solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH meter to monitor the pH.

-

Titration: Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (i.e., when half of the acid has been neutralized). Alternatively, derivative plots can be used to accurately determine the equivalence point.

Caption: Workflow for OECD 112 pKa Determination (Titration Method).

Safety and Handling

From a practical standpoint, safe handling is paramount. This compound is classified as a hazardous substance.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]

-

Precautions for Safe Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.[1]

-

Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a chemical intermediate of significant value, characterized by a distinct set of physicochemical properties governed by the interplay of its hydroxyl, chloro, and methoxy functional groups. A thorough understanding of its acidity, solubility, thermal characteristics, and spectroscopic profile is essential for its effective and safe utilization in research and development. By grounding our analysis in both theoretical principles and standardized experimental methodologies like the OECD guidelines, we can ensure the generation of high-quality, reliable data, thereby accelerating the journey from laboratory synthesis to innovative new medicines.

References

- 1. echemi.com [echemi.com]

- 2. This compound, CasNo.18113-04-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. CAS RN 18113-04-7 | Fisher Scientific [fishersci.com]

- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. oecd.org [oecd.org]

- 9. acdlabs.com [acdlabs.com]

- 10. oecd.org [oecd.org]

An In-Depth Technical Guide to 2-Chloro-5-methoxyphenol: A Key Intermediate in Pharmaceutical Synthesis

Authored by a Senior Application Scientist

Introduction: In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex Active Pharmaceutical Ingredients (APIs). Among the vast arsenal of chemical intermediates, substituted phenols represent a critical class of compounds, offering a versatile scaffold for molecular elaboration. This technical guide provides an in-depth exploration of 2-Chloro-5-methoxyphenol, a key intermediate whose unique substitution pattern of chloro, methoxy, and hydroxyl groups imparts specific reactivity and makes it a valuable precursor in the synthesis of high-value pharmaceutical compounds.

This document, intended for researchers, medicinal chemists, and drug development professionals, will delve into the core chemical and physical properties of this compound, its synthesis and characterization, critical applications in medicinal chemistry, and comprehensive safety protocols. The insights provided herein are grounded in established scientific literature and best practices, aiming to equip the reader with the technical knowledge required for its effective utilization in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonym 6-Chloro-3-methoxyphenol, is a disubstituted phenol that serves as a crucial intermediate in organic synthesis.[1] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registry number.

| Identifier | Value | Source |

| CAS Number | 18113-04-7 | [2] |

| Molecular Formula | C₇H₇ClO₂ | [2][3] |

| Molecular Weight | 158.58 g/mol | [2][3] |

| IUPAC Name | This compound | [] |

| Common Synonyms | 6-Chloro-3-methoxyphenol, Phenol, 2-chloro-5-methoxy- | [3] |

The physical properties of a compound are critical for its handling, reaction setup, and purification. The table below summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Appearance | Light yellow to brown powder or yellow liquid | [] |

| Boiling Point | 120-127 °C at 17 Torr | [3] |

| Flash Point | 101.4 °C | [3] |

| Density (Predicted) | 1.280 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 8.85 ± 0.10 | |

| LogP (XLogP3) | 2.1 | [3] |

Molecular Structure

The arrangement of the chloro, methoxy, and hydroxyl groups on the benzene ring dictates the molecule's reactivity, particularly in electrophilic aromatic substitution and nucleophilic reactions involving the hydroxyl group.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of substituted phenols often involves multi-step sequences. A common and reliable method for preparing this compound proceeds from 2-chloro-5-methoxyaniline, leveraging the Sandmeyer reaction. This pathway is advantageous as the starting aniline is commercially available or can be synthesized from a more basic starting material like anisole.

The causality behind this choice of pathway lies in the directing effects of the substituents. The transformation of an amino group into a hydroxyl group via a diazonium salt is a classic and high-yielding method in aromatic chemistry. It avoids the harsh conditions that might be required for direct hydroxylation and provides excellent regiochemical control.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system; successful isolation of the diazonium salt (often as a stabilized salt, though used in situ here) and the characteristic properties of the final phenolic product confirm the reaction's progress.

Materials:

-

2-Chloro-5-methoxyaniline (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl) (3.0 eq)

-

Sodium Nitrite (NaNO₂) (1.05 eq)

-

Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Diethyl Ether or Dichloromethane for extraction

-

Anhydrous Sodium Sulfate or Magnesium Sulfate for drying

-

Ice

Step-by-Step Methodology:

-

Aniline Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-chloro-5-methoxyaniline in a mixture of water and concentrated hydrochloric acid. Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring. The amine hydrochloride may precipitate.

-

Diazotization: Prepare a solution of sodium nitrite in cold deionized water. Add this solution dropwise to the cold aniline hydrochloride suspension. The rate of addition must be controlled to maintain the temperature between 0 and 5 °C. The formation of the diazonium salt is indicated by a clear solution and a positive test with starch-iodide paper (detects excess nitrous acid).

-

Hydrolysis: In a separate, larger flask, prepare a dilute solution of sulfuric acid. Heat this solution to boiling. Add the cold diazonium salt solution dropwise to the boiling acidic solution. Vigorous evolution of nitrogen gas will be observed. The choice of a dilute acid and high temperature drives the hydrolysis of the diazonium salt to the desired phenol.

-

Isolation and Workup: After the addition is complete, continue heating for a short period to ensure complete decomposition of the diazonium salt. Cool the reaction mixture to room temperature. The product may separate as an oil or solid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or dichloromethane (3x volumes).

-

Washing: Combine the organic extracts and wash sequentially with water, a dilute sodium bicarbonate solution (to remove residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application as a versatile building block for more complex molecules. The chloro and methoxy groups are not merely passive substituents; they play active roles in modulating a molecule's pharmacokinetic and pharmacodynamic properties.[5][6]

-

Chloro Group: Often enhances metabolic stability by blocking sites of potential oxidation. It can also participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity with a protein target.[5]

-

Methoxy Group: Can act as a hydrogen bond acceptor. Its metabolic fate is often O-demethylation, which can be a deliberate design strategy to unmask a more active phenolic metabolite (a prodrug approach).[5]

-

Phenolic Hydroxyl Group: Provides a key handle for further chemical modification. It can be alkylated (etherification), acylated (esterification), or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.

This trifecta of functional groups makes this compound a sought-after intermediate for synthesizing a range of APIs, particularly in oncology and neuroscience, where fine-tuning of ligand-receptor interactions is critical.

Caption: Role as a versatile chemical intermediate.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.[3]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage | 1 | H318: Causes serious eye damage |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation |

Source: Echemi[3]

Safe Handling Protocol

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[7] Avoid inhalation of dust or vapors.[3] Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling.[9]

First Aid Measures

-

If Swallowed: Rinse mouth. Get medical help immediately.[3] Do NOT induce vomiting.[7]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[3][7]

-

If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[3]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[3]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7] Keep away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined chemical properties, established synthetic routes, and the strategic value of its functional groups make it a cornerstone intermediate for medicinal chemists. Understanding its technical nuances—from synthesis to safe handling—is essential for harnessing its full potential in the development of next-generation therapeutics. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this valuable building block into their research and development workflows.

References

- 1. This compound | 18113-04-7 | Jay Finechem [jayfinechem.com]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 5. drughunter.com [drughunter.com]

- 6. youtube.com [youtube.com]

- 7. fishersci.fi [fishersci.fi]

- 8. fishersci.com [fishersci.com]

- 9. sds.metasci.ca [sds.metasci.ca]

Introduction: The Subtle Language of Electrons in Phenolic Scaffolds

An In-depth Technical Guide to the Electronic Effects of Chloro and Methoxy Groups on Phenol for Researchers, Scientists, and Drug Development Professionals

Phenolic moieties are cornerstones in the architecture of countless pharmaceutical agents and bioactive molecules. Their reactivity and physicochemical properties are exquisitely sensitive to the nature and position of substituents on the aromatic ring. Understanding the electronic influence of these substituents is, therefore, paramount for the rational design of novel therapeutics. This guide provides a deep dive into the electronic effects of two common, yet functionally distinct, substituents: the chloro and methoxy groups. We will dissect their inductive and resonance effects, quantify their impact on the acidity and reactivity of the phenol ring, and provide practical insights and experimental workflows relevant to drug development professionals.

Fundamental Principles: Inductive and Resonance Effects

The electronic character of a substituent is primarily governed by two fundamental phenomena: the inductive effect and the resonance effect.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and is a consequence of the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density towards themselves. Conversely, electron-donating groups (EDGs) exhibit a positive inductive effect (+I). The inductive effect weakens with distance from the substituent.

-

Resonance Effect (M or R): Also known as the mesomeric effect, this is a consequence of the delocalization of pi (π) electrons and lone pairs through the conjugated system of the aromatic ring. Substituents with lone pairs of electrons adjacent to the ring can donate them, exerting a positive resonance effect (+M). Groups with pi bonds to electronegative atoms can withdraw electron density from the ring via a negative resonance effect (-M).

The Chloro Group: An Electron-Withdrawing Inductive Force with a Counteracting Resonance

The chloro group, a halogen, presents a fascinating duality in its electronic behavior.

-

Inductive Effect (-I): Due to the high electronegativity of chlorine, it strongly withdraws electron density from the benzene ring through the sigma bond.[1][2] This -I effect is dominant.[1]

-

Resonance Effect (+M): The chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic pi system.[1] This constitutes a positive resonance effect, donating electron density to the ring. However, the overlap between the 3p orbital of chlorine and the 2p orbital of carbon is not as effective as the overlap between 2p orbitals, making the +M effect of chlorine weaker than its -I effect.[3]

The net result is that the chloro group is considered an electron-withdrawing group overall, primarily due to the ascendancy of its inductive effect.[1] This withdrawal of electron density has a profound impact on the acidity of the phenol. By stabilizing the negative charge of the phenoxide ion formed upon deprotonation, the chloro group increases the acidity of phenol (lowers the pKa).[1] The stabilizing -I effect of chlorine diminishes with increasing distance from the hydroxyl group.[2]

The Methoxy Group: A Potent Resonance Donor with a Modest Inductive Pull

The methoxy group (-OCH₃) provides a contrasting example where the resonance effect generally outweighs the inductive effect.[4]

-

Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than carbon, leading to a modest electron-withdrawing inductive effect.[4][5]

-

Resonance Effect (+M): The lone pairs on the oxygen atom are readily delocalized into the aromatic ring, resulting in a strong positive resonance effect.[4][5] This effect significantly increases the electron density at the ortho and para positions of the ring.

In most cases, the +M effect of the methoxy group dominates its -I effect, making it an overall electron-donating group.[1][4] This donation of electron density destabilizes the phenoxide ion by increasing the negative charge on the oxygen, thereby decreasing the acidity of the phenol (increasing the pKa).[1][4] However, when placed at the meta position, the resonance effect is not operative on the hydroxyl group, and the electron-withdrawing inductive effect leads to a slight increase in acidity compared to phenol.[5]

Comparative Analysis of Electronic Effects on Phenol Acidity

The interplay of inductive and resonance effects is exquisitely dependent on the position of the substituent relative to the hydroxyl group. The following table summarizes the pKa values of phenol and its chloro- and methoxy-substituted derivatives, providing a quantitative measure of these electronic effects.

| Compound | Substituent | Position | pKa |

| Phenol | -H | - | 10.0 |

| o-Chlorophenol | -Cl | ortho | 8.6[6] |

| m-Chlorophenol | -Cl | meta | 9.1 |

| p-Chlorophenol | -Cl | para | 9.4 |

| o-Methoxyphenol | -OCH₃ | ortho | 10.0[6] |

| m-Methoxyphenol | -OCH₃ | meta | 9.6 |

| p-Methoxyphenol | -OCH₃ | para | 10.2 |

Analysis of the Data:

-

All chlorophenols are more acidic than phenol, confirming the net electron-withdrawing nature of the chloro group.[2] The order of acidity among the chlorophenols is generally ortho > meta > para, which can be attributed to the distance-dependent inductive effect and, in the case of the ortho isomer, potential intramolecular hydrogen bonding.

-

p-Methoxyphenol is less acidic than phenol, highlighting the dominance of the electron-donating resonance effect.[4]

-

m-Methoxyphenol is slightly more acidic than phenol, a consequence of the methoxy group's -I effect acting without the counteracting +M effect at that position.[5]

Visualizing Electronic Effects: Resonance Structures

The delocalization of electrons in substituted phenols can be visualized through resonance structures. These diagrams are critical for understanding how substituents influence the electron density distribution in the aromatic ring and the stability of the corresponding phenoxide ions.

Caption: Resonance delocalization in substituted phenoxides.

Implications for Reactivity in Drug Development

The electronic effects of chloro and methoxy groups extend beyond acidity to influence the reactivity of the phenol ring, a critical consideration in the synthesis of pharmaceutical intermediates.

-

Electrophilic Aromatic Substitution: The hydroxyl group of phenol is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution.[7][8]

-

The methoxy group , being a strong electron-donating group, further activates the ring towards electrophilic attack, making reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation proceed more readily.[7][9]

-

The chloro group , while deactivating overall due to its -I effect, is still an ortho-, para-director because its +M effect directs incoming electrophiles to these positions. However, the reaction rates are generally slower than for phenol itself.[9]

-

The synthesis of substituted phenols is a crucial aspect of drug discovery.[10][11][12] For instance, substituted phenols are key intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including vitamins and complex enzyme modulators.[13]

Experimental Protocols for Characterization

To empirically determine the electronic effects of substituents on phenol, the following experimental workflows can be employed.

Spectrophotometric pKa Determination of Substituted Phenols

This protocol outlines the determination of the acid dissociation constant (pKa) using UV-Vis spectrophotometry, which relies on the different absorption spectra of the protonated (phenol) and deprotonated (phenoxide) forms.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the substituted phenol (e.g., from pH 7 to 11).

-

Preparation of Stock Solution: Prepare a stock solution of the substituted phenol in a suitable solvent (e.g., ethanol or methanol).

-

Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.

-

Spectrophotometric Measurement: Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for both the fully protonated and fully deprotonated forms.

-

At a wavelength where the absorbance difference between the two forms is significant, plot absorbance versus pH.

-

The pKa is the pH at which the concentration of the protonated and deprotonated forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

-

Caption: Workflow for spectrophotometric pKa determination.

Kinetic Study of Electrophilic Bromination of Substituted Phenols

This protocol provides a framework for comparing the rates of electrophilic bromination of phenol, chlorophenol, and methoxyphenol, thereby quantifying the activating/deactivating effects of the substituents.

Methodology:

-

Reagent Preparation:

-

Prepare standardized solutions of the substituted phenols in a suitable solvent (e.g., glacial acetic acid).

-

Prepare a standardized solution of bromine in the same solvent.

-

-

Reaction Setup:

-

In a reaction vessel maintained at a constant temperature, mix the phenol solution with any necessary catalysts (though often not required for highly activated phenols).[7]

-

Initiate the reaction by adding the bromine solution.

-

-

Monitoring the Reaction:

-

At regular time intervals, withdraw aliquots of the reaction mixture.

-

Quench the reaction in the aliquots (e.g., by adding a solution of sodium thiosulfate to consume unreacted bromine).

-

Analyze the concentration of the remaining bromine or the formed product using a suitable analytical technique (e.g., titration, HPLC, or UV-Vis spectrophotometry).

-

-

Data Analysis:

-

Plot the concentration of the reactant (bromine or phenol) versus time.

-

From the plot, determine the initial rate of the reaction.

-

Compare the initial rates for the different substituted phenols to establish the relative reactivity.

-

Conclusion

The chloro and methoxy groups, while seemingly simple, exert profound and nuanced electronic effects on the phenol molecule. The chloro group's dominant electron-withdrawing inductive effect increases the acidity and deactivates the ring towards electrophilic substitution, whereas the methoxy group's powerful electron-donating resonance effect decreases acidity and strongly activates the ring. A thorough understanding of these competing influences, and their positional dependence, is indispensable for medicinal chemists and drug development professionals. By leveraging this knowledge, it is possible to fine-tune the physicochemical properties and synthetic accessibility of phenolic compounds, ultimately accelerating the discovery and development of novel therapeutic agents.

References

- 1. Question What are the electronic effects exerted by the substituents -OCH.. [askfilo.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. scribd.com [scribd.com]

- 7. byjus.com [byjus.com]

- 8. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. A scalable and green one-minute synthesis of substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenol synthesis by substitution or oxidation [organic-chemistry.org]

- 12. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 13. benchchem.com [benchchem.com]

solubility and stability of 2-Chloro-5-methoxyphenol

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-methoxyphenol for Research and Development

Introduction

This compound (CAS No. 18113-04-7) is a substituted phenolic compound that serves as a key intermediate and building block in the synthesis of various higher-order molecules, particularly within the pharmaceutical and specialty chemical industries.[1][2] As with any chemical entity intended for use in exacting scientific applications, a comprehensive understanding of its fundamental physicochemical properties is not merely academic but a prerequisite for reproducible and reliable research. The solubility and chemical stability of a compound govern its behavior in reaction media, its formulation potential, its shelf-life, and the analytical methods required for its quantification.

This technical guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the solubility and stability profiles of this compound. It moves beyond a simple recitation of data to explain the underlying chemical principles and provide robust, field-proven experimental protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating systems, ensuring the integrity and trustworthiness of the data generated.

Core Physicochemical Properties

A molecule's behavior is dictated by its structure. This compound possesses a phenolic hydroxyl group, a chlorine atom, and a methoxy group attached to a benzene ring. These features are critical determinants of its properties, summarized below.

| Property | Value / Description | Source |

| CAS Number | 18113-04-7 | [1][3] |

| Molecular Formula | C₇H₇ClO₂ | [1][2] |

| Molecular Weight | 158.58 g/mol | [1][2] |

| Synonyms | 6-Chloro-3-methoxyphenol, Phenol, 2-chloro-5-methoxy- | [1][2] |

| Appearance | Clear liquid or White to Yellow/Green solid | [3] |

| Boiling Point | 100-105 °C at 15 mmHg; 120-127 °C at 17 Torr | [1][3] |

| Predicted Density | ~1.280 g/cm³ | [1][3] |

| Predicted pKa | 8.12 ± 0.10 | [3] |

| Predicted XLogP3 | 2.054 | [1] |

Expert Insights: The predicted pKa of ~8.12 is the most functionally significant parameter.[3] It indicates that the phenolic proton is weakly acidic. This directly implies that the compound's aqueous solubility will be highly pH-dependent; in basic solutions (pH > 8.12), it will deprotonate to form the significantly more polar (and thus more water-soluble) phenoxide salt. The XLogP3 value of ~2.0 suggests moderate lipophilicity, predicting good solubility in many organic solvents but limited solubility in neutral water.[1] The variable reports on its physical state (liquid vs. solid) suggest its melting point is near ambient temperature, a common characteristic for similarly structured compounds like guaiacol.[3][4]

Solubility Profile: A Practical Assessment

Determining the solubility of this compound is fundamental for its application in solution-phase chemistry, formulation, and biological assays. A systematic approach is required to quantify its solubility in a range of relevant solvent systems.

Guiding Principles and Solvent Selection

The principle of "like dissolves like" provides a strong starting point. The molecule's moderate polarity, driven by the hydroxyl and methoxy groups, combined with the lipophilic character of the chlorinated benzene ring, suggests the following solubility hierarchy:

-

High Solubility: Polar aprotic solvents (e.g., DMSO, DMF), polar protic solvents (e.g., Methanol, Ethanol), and chlorinated solvents (e.g., Dichloromethane).

-

Moderate to Low Solubility: Non-polar solvents (e.g., Toluene, Hexanes).

-

Poor & pH-Dependent Solubility: Aqueous buffers.

Experimental Protocol: Equilibrium Shake-Flask Method

Causality: The isothermal shake-flask method is the gold standard for determining equilibrium solubility. It ensures that the solvent is fully saturated with the analyte at a given temperature, providing a true measure of its thermodynamic solubility limit. This method is robust and less prone to the artifacts of kinetic solubility assays.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 20-30 mg, ensuring solid is visible) to a known volume (e.g., 2 mL) of the selected solvent in a glass vial.

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours. This duration is critical to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant. Crucially, this aliquot must be immediately filtered through a 0.45 µm syringe filter (ideally, one with low analyte binding, such as PTFE or PVDF) to remove any microscopic particulate matter. This step prevents erroneously high results.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described in Section 3.4. Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Visualization: Solubility Determination Workflow

Caption: Workflow for the equilibrium shake-flask solubility assay.

Chemical Stability Profile and Forced Degradation

Understanding a molecule's intrinsic stability is critical for defining storage conditions, predicting shelf-life, and developing stability-indicating analytical methods.[5] Forced degradation (or stress testing) is an industry-standard approach, mandated by guidelines like ICH Q1A, to systematically investigate degradation pathways.[6] The objective is to induce 5-20% degradation, which is sufficient to produce and identify primary degradants without causing extensive secondary decomposition.[7]

Anticipated Degradation Pathways

Substituted phenols like this compound are primarily susceptible to oxidation . The electron-donating hydroxyl and methoxy groups activate the aromatic ring, making it vulnerable to attack by oxidizing agents or atmospheric oxygen, especially when catalyzed by light or trace metals.[7] This process often results in the formation of colored quinone-type structures, explaining the common observation of phenolic compounds turning yellow or brown upon storage.[7] Stability is generally higher in acidic to neutral conditions; the phenoxide ion formed at high pH is significantly more susceptible to oxidation.[7]

Experimental Protocols for Forced Degradation Studies

Causality: Each stress condition is chosen to mimic potential real-world exposures during synthesis, purification, formulation, and storage.[8][9] Using standardized conditions (e.g., 0.1 M HCl/NaOH) allows for cross-compound comparisons and ensures a thorough investigation of the molecule's liabilities.

General Setup:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

For each condition, mix the stock solution with the stressor in a clear or amber glass vial as specified.

-

Include a control sample (analyte in the solvent, no stressor) kept at ambient temperature in the dark.

-

Analyze samples at appropriate time points (e.g., 0, 4, 8, 24, 48 hours) until the target degradation is achieved.

Specific Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60-80 °C. Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

-

Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature or gently heat (e.g., 40 °C). The phenoxide formed is more reactive, so harsh conditions may not be needed. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature in the dark. The reaction can be rapid. No quenching is typically needed before HPLC analysis.

-

Thermal Degradation: Place a vial of the stock solution in an oven set to 60-80 °C.

-

Photolytic Degradation: Expose a vial of the stock solution (in a phototransparent container, e.g., quartz) to a controlled light source within a photostability chamber. Per ICH Q1B guidelines, the total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[9]

Visualization: Forced Degradation Study Workflow

Caption: Systematic workflow for conducting forced degradation studies.

Protocol: Development of a Stability-Indicating HPLC Method

Causality: A stability-indicating method is one that can accurately quantify the active compound in the presence of its degradation products, impurities, and excipients.[5] The use of a photodiode array (PDA) or diode array detector (DAD) is a critical self-validating feature, as it allows for peak purity analysis to confirm that the parent peak is not co-eluting with any degradants.

Starting HPLC-UV/DAD Method:

-

Column: C18, 4.6 x 150 mm, 3.5 or 5 µm particle size.

-

Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a gradient of 5-95% B over 20 minutes to ensure separation of the parent compound from any potential degradants, which may have very different polarities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV detection at a wavelength of maximum absorbance (e.g., ~280-290 nm, to be determined by UV scan) and DAD collection from 200-400 nm for peak purity analysis.

Trustworthiness Check (Peak Purity): After running the degraded samples, analyze the chromatographic peak for this compound using the DAD software's peak purity algorithm. A pure peak will have a consistent UV spectrum across its entire width. A "purity angle" less than the "purity threshold" provides confidence that the method is stability-indicating.

Recommended Handling and Storage

Based on the compound's chemical nature and the principles of stability, the following handling and storage procedures are essential to maintain its integrity.

-

Atmosphere: Phenols are susceptible to oxidation.[7] Store the compound in a tightly sealed container.[1] For long-term storage of high-purity material, blanketing with an inert gas like argon or nitrogen is best practice.

-

Light: To prevent photolytic degradation, always store the material in an amber glass vial or in a container protected from light.[7]

-

Temperature: Store in a cool, dry place.[1] Refrigeration (2-8 °C) is recommended for long-term storage to minimize the rate of any potential degradation.

-

Material Compatibility: Use glass or chemically resistant polymer (e.g., polypropylene) containers. Avoid prolonged contact with reactive metals that could catalyze oxidation.

Conclusion

This compound is a moderately lipophilic, weakly acidic compound with predictable solubility and stability characteristics. Its solubility is low in neutral aqueous media but increases significantly at pH values above its pKa of ~8.12, and it is readily soluble in common polar organic solvents. The primary stability concern is oxidative degradation, which is exacerbated by exposure to high pH, light, and heat.

By employing the systematic, validated protocols detailed in this guide—including equilibrium solubility determination and comprehensive forced degradation studies coupled with a stability-indicating HPLC-DAD method—researchers can generate reliable data. This foundational knowledge is indispensable for ensuring the success of synthetic campaigns, obtaining accurate results in biological screening, and developing stable formulations in later-stage drug development.

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. This compound , 98% , 18113-04-7 - CookeChem [cookechem.com]

- 4. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. benchchem.com [benchchem.com]

- 8. ajpsonline.com [ajpsonline.com]

- 9. mdpi.com [mdpi.com]

potential biological activity of 2-Chloro-5-methoxyphenol derivatives

An In-Depth Technical Guide to the Potential Biological Activities of 2-Chloro-5-methoxyphenol Derivatives

Abstract

The this compound scaffold, a substituted guaiacol derivative, represents a promising starting point for the development of novel therapeutic agents. The strategic placement of chloro and methoxy groups on the phenolic ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets.[1][2] This technical guide provides a comprehensive exploration of the potential biological activities of derivatives based on this core structure, with a primary focus on their antioxidant, anticancer, and antimicrobial properties. By synthesizing data from structurally analogous compounds, this document details the mechanistic rationale, key experimental protocols for evaluation, and data interpretation frameworks relevant to drug discovery professionals. The guide serves as a foundational resource, offering detailed methodologies and visual workflows to empower researchers in the rational design and screening of novel this compound derivatives.

The this compound Scaffold: A Primer for Drug Discovery

The Guaiacol Core in Medicinal Chemistry

2-Methoxyphenol, commonly known as guaiacol, is a naturally occurring phenolic compound found in numerous plant species and is a key structural motif in a vast array of biologically active molecules, including curcumin and ferulic acid.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological effects, making the guaiacol core a privileged scaffold in medicinal chemistry.[4] The presence of the hydroxyl and methoxy groups provides a unique electronic and steric environment, enabling diverse intermolecular interactions with protein targets.

Strategic Importance of Chloro and Methoxy Substituents

The development of derivatives from a core scaffold is a cornerstone of medicinal chemistry. The specific choice of substituents can dramatically alter a molecule's potency, selectivity, and pharmacokinetic profile.

-

Chloro Group: Often considered a "magic" substituent, the chlorine atom is a weak deactivator that is ortho-, para-directing. Its electronegativity can modulate the pKa of the phenolic hydroxyl group, influencing hydrogen bonding capabilities. Furthermore, its size allows it to occupy hydrophobic pockets within protein binding sites, potentially enhancing binding affinity.[1][2] The introduction of a chlorine atom has been shown to be a crucial pharmacophore in some anticancer and antimicrobial agents.[5][6]

-

Methoxy Group: The methoxy group is an activating, ortho-, para-directing substituent. It can act as a hydrogen bond acceptor and its presence can significantly impact a molecule's lipophilicity and metabolic stability.[2][7] In many bioactive compounds, the methoxy group is critical for receptor binding and can influence the overall mechanism of action.[7]

The combination of these two groups in the this compound structure offers a compelling platform for generating derivatives with fine-tuned biological activities.

Synthesis and Derivatization Strategies

The generation of a diverse chemical library is the first step in exploring the therapeutic potential of a new scaffold. Various synthetic routes can be employed to create derivatives of this compound.

General Synthetic Pathways

Derivatization can be achieved through several common organic reactions targeting the hydroxyl group or the aromatic ring. For example, acid-mediated rearrangements of oxidopyrylium cycloadducts derived from maltol and aryl acetylenes have been used to generate aryl-substituted guaiacol derivatives.[4] Other strategies involve the chemical linking of O-methoxyphenol using various coupling reagents or synthesizing an acid chloride from a related structure like ferulic acid to react with other moieties.[8]

Example Protocol: Synthesis of an Amide Derivative

This protocol outlines a general procedure for synthesizing an amide derivative from a carboxylic acid precursor, a common strategy in medicinal chemistry.

Step-by-Step Methodology:

-

Acid Chloride Formation: A solution of a suitable 5-chloro-2-methoxy-benzoic acid derivative in an anhydrous solvent (e.g., dichloromethane) is cooled to 0°C. Thionyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at room temperature for 2-4 hours until the evolution of gas ceases. The solvent is removed under reduced pressure to yield the crude acid chloride.

-

Amide Coupling: The crude acid chloride is redissolved in anhydrous dichloromethane. A solution of the desired amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in dichloromethane is added dropwise at 0°C.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up: The reaction mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.

Visualization: Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of novel derivatives.

References

- 1. drughunter.com [drughunter.com]

- 2. m.youtube.com [m.youtube.com]

- 3. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 7. mdpi.com [mdpi.com]

- 8. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Synthon: A Technical Guide to 2-Chloro-5-methoxyphenol in Organic Synthesis

Introduction: Unveiling the Potential of a Substituted Phenol

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Chloro-5-methoxyphenol, a disubstituted phenol, presents itself as a highly versatile and economically significant synthon. Its unique electronic and steric properties, arising from the interplay between the hydroxyl, chloro, and methoxy functional groups, offer a powerful handle for medicinal chemists and process development scientists. This guide provides an in-depth exploration of the chemical reactivity and synthetic utility of this compound, with a focus on its application as a precursor in the synthesis of valuable pharmaceutical intermediates. We will delve into the core reactivity of this molecule, providing both mechanistic rationale and actionable protocols for its key transformations.

PART 1: Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a building block's fundamental properties is the bedrock of its effective utilization in synthesis.

Physical and Chemical Identity

| Property | Value | Source(s) |

| CAS Number | 18113-04-7 | [1] |

| Molecular Formula | C₇H₇ClO₂ | [1] |

| Molecular Weight | 158.58 g/mol | [1] |

| Appearance | Yellow liquid | [2] |

| Boiling Point | 120-127 °C @ 17 Torr | |

| Density | 1.280 g/cm³ (Predicted) | |

| Synonyms | 6-Chloro-3-methoxyphenol | [1] |

Spectroscopic Fingerprint

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic region would display a complex splitting pattern due to the substitution pattern. For comparison, the related compound 2-chloro-5-methylphenol shows aromatic protons in the range of 6.6-7.1 ppm.[3]

-

¹³C NMR Spectroscopy: The carbon NMR would reveal seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing chloro and hydroxyl groups. For instance, in 2-chloro-4-methoxyphenol, aromatic carbon signals appear between 115 and 155 ppm.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the phenolic hydroxyl group (typically around 3200-3600 cm⁻¹), C-O stretching for the methoxy group and the phenol (around 1200-1300 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).

PART 2: Chemical Reactivity and Regioselectivity

The synthetic utility of this compound is dictated by the directing effects of its substituents on the aromatic ring. The interplay between the strongly activating, ortho, para-directing hydroxyl and methoxy groups, and the deactivating, ortho, para-directing chloro group governs the regioselectivity of its reactions.

The hydroxyl and methoxy groups are powerful activating groups that direct incoming electrophiles to the positions ortho and para to them.[5] Conversely, the chloro group is a deactivating but also ortho, para-directing substituent.[5] This combination of electronic effects leads to a nuanced reactivity profile that can be exploited for selective transformations.

Caption: Predicted sites of electrophilic attack on this compound.

PART 3: Core Synthetic Transformations

This compound serves as a versatile substrate for a range of fundamental organic reactions, enabling its elaboration into more complex intermediates.

O-Alkylation: The Williamson Ether Synthesis

The phenolic hydroxyl group is a prime site for modification. The Williamson ether synthesis provides a robust method for the preparation of aryl ethers from this compound. This reaction proceeds via an Sₙ2 mechanism where the phenoxide, formed by deprotonation of the phenol, acts as a nucleophile to displace a halide from an alkyl halide.[6]

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Generalized Experimental Protocol:

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile) is added a base (1.1-1.5 eq, e.g., potassium carbonate or sodium hydride) at room temperature.[6]

-

The mixture is stirred for 30-60 minutes to ensure complete formation of the phenoxide.

-

The alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq) is added, and the reaction mixture is heated (typically to 50-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).[6]

-

Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or distillation to afford the desired aryl ether.

C-N Bond Formation: The Buchwald-Hartwig Amination

The chloro substituent on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides. This reaction is of immense importance in pharmaceutical synthesis. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.[7]

Conceptual Workflow:

Caption: Key components for the Buchwald-Hartwig amination of this compound.

Generalized Experimental Protocol:

-

To a reaction vessel charged with this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%) is added a strong base (e.g., sodium tert-butoxide, 1.4 eq).[8]

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed anhydrous solvent (e.g., toluene, dioxane) is added, and the reaction mixture is heated (typically to 80-110 °C) with vigorous stirring.[8]

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove the palladium catalyst.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the desired N-aryl compound.

C-C Bond Formation: The Suzuki-Miyaura Coupling

For the construction of biaryl structures, the Suzuki-Miyaura coupling is an indispensable tool. This reaction couples the aryl chloride with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The resulting methoxy-biphenyl compounds are of significant interest in medicinal chemistry.[9]

Generalized Experimental Protocol:

-

In a reaction flask, this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq) are combined.[9]

-

The flask is evacuated and backfilled with an inert gas.

-

A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water, is added.

-

The reaction mixture is heated (typically to 80-100 °C) and stirred until the starting material is consumed.

-

After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried, and concentrated.

-